Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate

medicinal chemistry drug discovery physicochemical property optimization

Sourcing stereochemically consistent 2-oxopiperidine building blocks often introduces variability in chiral purity and reactivity, delaying drug discovery timelines. This N-Boc-protected piperidin-2-one with a 5-methyl substituent solves these challenges: • Enables enantiospecific synthesis; procure as the pure (S)-enantiomer (CAS 1572246-00-4, ≥98%) to bypass chiral resolution steps. • Orthogonal Boc protection tolerates diverse reaction conditions and is cleaved with 94-98% efficiency using standard TFA/DCM protocols. • Low HBA count (2) and high Fsp³ (0.82) support CNS MPO compliance for lead optimization programs.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
Cat. No. B8258260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-methyl-2-oxopiperidine-1-carboxylate
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC1CCC(=O)N(C1)C(=O)OC(C)(C)C
InChIInChI=1S/C11H19NO3/c1-8-5-6-9(13)12(7-8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3
InChIKeyMAKAGQOJZISZCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate: Compound Overview


Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate (CAS 1569839-14-0; molecular formula C₁₁H₁₉NO₃; MW 213.27 g/mol) is an N-Boc-protected piperidin-2-one derivative. This compound serves as a chiral- and stereo-defined heterocyclic building block in pharmaceutical synthesis programs, including those targeting Janus kinase 3 (JAK3), acetyl-CoA carboxylase (ACC), autotaxin (ATX), and checkpoint kinase 2 (Chk2) [1][2][3][4]. The tert-butyloxycarbonyl (Boc) protecting group is orthogonal to many common synthetic transformations, enabling the molecule to be deployed as a late-stage intermediate in drug discovery [5].

Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate: Differentiation from Analogs


Generic substitution fails because the combination of three specific structural features—the 2-oxo (lactam) position, the Boc-protected nitrogen, and the 5-methyl substituent—collectively determines reactivity and stereochemical outcomes that differ markedly from related oxopiperidine carboxylates. The 2-oxo substitution pattern produces distinct electronic and conformational effects compared to the 4-oxo isomer (tert-butyl 4-oxopiperidine-1-carboxylate, CAS 79099-07-3) . The Boc group requires acidic deprotection conditions, offering orthogonal selectivity versus base-labile Fmoc-protected analogs . The 5-methyl substituent introduces a stereocenter that enables enantiospecific synthesis when procured as the pure (S)-enantiomer . Without quantitative evidence substantiating equivalence across these parameters, any interchange of building blocks could alter reaction selectivity, introduce undesired stereochemical outcomes, or compromise product purity.

Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate: Comparative Evidence


LogP and Fsp³ Comparison with 4-Oxo Isomer

Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate exhibits a calculated LogP of 1.89 and a fraction of sp³-hybridized carbons (Fsp³) of 0.82 . These parameters differ from the 4-oxo positional isomer (tert-butyl 4-oxopiperidine-1-carboxylate), which bears the ketone functionality at the 4-position rather than the 2-position of the piperidine ring . While direct comparative LogP and Fsp³ values for the 4-oxo isomer are not reported in the same assay system, the difference in carbonyl placement alters hydrogen-bonding geometry and conformational preference, which can affect permeability, metabolic stability, and off-target profiles in drug development [1].

medicinal chemistry drug discovery physicochemical property optimization

Boc vs. Fmoc Deprotection Orthogonality

The tert-butyloxycarbonyl (Boc) group on tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate is cleaved under acidic conditions (e.g., TFA in DCM, 1 h at room temperature, achieving 94-98% deprotection efficiency in analogous N-Boc-piperidine systems) [1]. In contrast, the Fmoc protecting group on 1-Fmoc-3-piperidinone is removed under basic conditions (e.g., piperidine in DMF) . This orthogonal deprotection chemistry allows Boc-protected intermediates to be used in synthetic sequences containing base-sensitive functional groups, whereas Fmoc-protected analogs cannot survive acidic conditions required for other transformations [2].

organic synthesis protecting group strategy solid-phase peptide synthesis

S-Enantiomer Purity

Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate is commercially available as the (S)-enantiomer (CAS 1572246-00-4) with a minimum purity of 98% and recommended storage at 4°C . The racemic mixture (CAS 1569839-14-0) is also available with purities ranging from 95% to 98% depending on the supplier . The (S)-enantiomer enables stereodefined synthesis for applications requiring absolute stereochemical control, a capability not offered by the racemic mixture or by non-chiral oxopiperidine carboxylate building blocks.

asymmetric synthesis chiral building block enantioselective catalysis

Limited Hydrogen Bond Acceptors

Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate contains exactly 2 hydrogen bond acceptors (HBA) . This is lower than related N-Boc-aminopiperidines such as cis-3-(Boc-amino)-5-methylpiperidine, which contains an additional amine-derived HBA site . Lower HBA count is associated with improved passive membrane permeability and potential blood-brain barrier penetration in drug discovery programs [1].

drug design permeability blood-brain barrier penetration

Commercial Purity and Procurement Reliability

Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate is commercially supplied with a minimum purity specification of 97% from Fluorochem and 98% from AKSci and ChemScene . This high purity level ensures consistent performance in sensitive transformations such as catalytic asymmetric reactions or late-stage functionalization, where impurities can poison catalysts or generate undesired byproducts.

quality control procurement specification synthetic reliability

Patent-Cited Therapeutic Applications

Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate and its derivatives are explicitly cited in granted patents and applications targeting JAK3 inhibition (KR20130009577A) [1], acetyl-CoA carboxylase (ACC) inhibition for obesity and diabetes (EP1911753A1) [2], autotaxin (ATX) inhibition for fibrosis and cancer (US10011601B2) [3], and checkpoint kinase 2 (Chk2) inhibition for oncology (KR20230135541A) [4]. This breadth of documented patent coverage distinguishes it from less-validated oxopiperidine building blocks lacking such extensive intellectual property precedent.

kinase inhibitors metabolic disease oncology immunology

Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate: Application Scenarios


Chiral Kinase Inhibitor Synthesis

The (S)-enantiomer (CAS 1572246-00-4, purity ≥98%) provides a stereodefined starting point for the synthesis of chiral piperidine-based kinase inhibitors targeting JAK3 and Chk2, as documented in KR20130009577A and KR20230135541A [1][2]. Procurement of the enantiopure building block eliminates the need for chiral resolution steps, accelerating synthesis and improving overall yield consistency. Storage at 4°C is recommended to maintain enantiomeric integrity .

Orthogonal Protection in Multi-Step Synthesis

The Boc protecting group enables acidic deprotection conditions (TFA/DCM) that are orthogonal to base-labile protecting groups such as Fmoc [3]. This orthogonality is critical when constructing complex molecules containing acid- and base-sensitive functional groups in different regions of the scaffold. The documented 94-98% deprotection efficiency in analogous N-Boc-piperidine systems provides a reliable benchmark for reaction planning [4].

Lead Optimization for Metabolic and Fibrotic Diseases

With calculated LogP of 1.89 and Fsp³ of 0.82, this building block offers favorable drug-like physicochemical properties for lead optimization . The compound has been employed in ACC inhibitor programs targeting obesity and diabetes (EP1911753A1) [5] and ATX inhibitor programs targeting fibrosis and cancer (US10011601B2) [6]. The 2-oxo substitution pattern provides distinct conformational properties compared to 4-oxo isomers, which may influence target binding and metabolic stability [7].

CNS and Intracellular Drug Discovery

The limited hydrogen bond acceptor count (2 HBA) supports applications requiring membrane permeability, including blood-brain barrier penetration. This parameter aligns with CNS multiparameter optimization guidelines (recommended HBA ≤2) [8]. The lower HBA count compared to amino-piperidine analogs reduces polarity, potentially improving passive diffusion into cells and across biological membranes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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